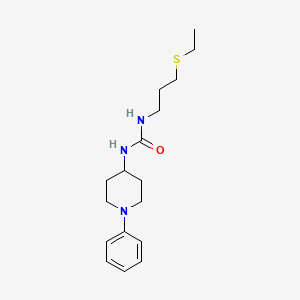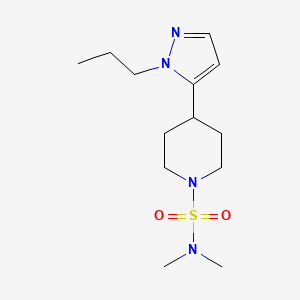
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea, also known as EPPU, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in several neurological disorders, including addiction and Parkinson's disease. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This blockade of the receptor leads to a decrease in the activity of the dopamine pathway, which is responsible for the symptoms of addiction and Parkinson's disease.
Biochemical and Physiological Effects:
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has several biochemical and physiological effects. It has been found to decrease the activity of the dopamine pathway, which is responsible for the symptoms of addiction and Parkinson's disease. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has also been found to decrease the release of dopamine in the brain, which is involved in the reward system. This effect of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has potential therapeutic effects in addiction and other disorders related to the reward system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the dopamine pathway. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has also been found to have potential therapeutic effects in several neurological disorders, which makes it a promising compound for drug development. However, 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea also has poor solubility in water, which makes it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the study of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea. One of the major directions is the development of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea-based drugs for the treatment of addiction and other neurological disorders. Another direction is the study of the long-term effects of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea on the dopamine pathway. Further research is also needed to improve the solubility and half-life of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea for its use in animal studies.
Métodos De Síntesis
The synthesis of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has been achieved using various methods. One of the commonly used methods is the reaction of 1-phenylpiperidin-4-amine with ethyl 3-mercapto propionate, followed by the reaction with isocyanate. This method yields 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea with high purity and yield.
Aplicaciones Científicas De Investigación
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has been used in several scientific research studies. One of the major applications of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea is its use as a selective antagonist of the dopamine D3 receptor. This receptor is involved in several neurological disorders, including addiction and Parkinson's disease. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has been found to have potential therapeutic effects in these disorders.
Propiedades
IUPAC Name |
1-(3-ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-2-22-14-6-11-18-17(21)19-15-9-12-20(13-10-15)16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJSRNLSKUFJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCNC(=O)NC1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626307.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6626343.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)


![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
